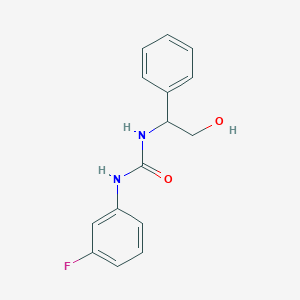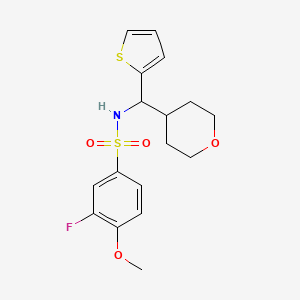
N-(3-氟苯基)-N'-(2-羟基-1-苯乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea is a urea derivative that is not directly discussed in the provided papers. However, similar compounds have been studied for their biological activity and interactions with proteins. For instance, N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) have been investigated for their ability to interact covalently with β-tubulin, affecting microtubule stability . Another related compound, N-[R-Adamantan-1(2)-yl]-N'-(2-fluorophenyl)ureas, has been synthesized and shown to be soluble epoxide hydrolase (sEH) inhibitors . These studies suggest that the compound may also have interesting biological properties worth investigating.
Synthesis Analysis
The synthesis of N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea is not explicitly detailed in the provided papers. However, the synthesis of similar compounds involves the reaction of isocyanates with amines or their homologs. For example, 2-fluorophenyl isocyanate reacted with adamantan-1(2)-amines in DMF to yield N,N'-disubstituted ureas . This method could potentially be adapted for the synthesis of N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea by using the appropriate amine and isocyanate precursors.
Molecular Structure Analysis
The molecular structure of N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea can be inferred to some extent from the structure of related compounds. The presence of a fluorine atom on the phenyl ring, as seen in the sEH inhibitors, could influence the electronic properties and thus the biological activity of the molecule . Additionally, the urea linkage is a key functional group that can interact with proteins, as demonstrated by the covalent binding of CEUs to β-tubulin .
Chemical Reactions Analysis
While the specific chemical reactions of N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea are not described in the provided papers, the reactivity of similar urea compounds has been noted. CEUs, for example, have been shown to covalently modify β-tubulin, which is a significant modification in living cells . This suggests that the compound may also undergo specific chemical reactions with biological targets, potentially leading to biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea are not directly reported in the provided papers. However, the introduction of a fluorine atom in related compounds has been shown to increase sEH inhibitory activity, which could be attributed to changes in lipophilicity, electronic distribution, or molecular conformation . These properties are important for the interaction of the compound with biological targets and could be crucial for its potential use as a therapeutic agent.
科学研究应用
氢键和结构研究
研究探索了取代脲的氢键和结构方面,包括具有氟苯基基团的脲。例如,Kołodziejski等人(1993年)使用核磁共振、红外、拉曼光谱和X射线衍射检查了苯环中邻位羟基的N 1 ,N 1 -二甲基-N 3 -芳基脲,观察到与氢键和分子构象相关的固态核磁共振效应(Kołodziejski, Wawer, Woźniak, & Klinowski, 1993)。
神经肽受体拮抗剂
Fotsch等人(2001年)将1-((1R,2R)-2-羟基-1-甲基-2-苯乙基)-1-甲基-3-(4-苯氧基苯基)脲确定为潜在的神经肽Y5(NPY5)受体拮抗剂,突出了取代脲在针对特定受体的治疗药物开发中的应用(Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001)。
除草剂应用
Gardner等人(1985年)研究了N-环丙基-N'-(2-氟苯基)脲作为选择性除草剂的用途,通过体外研究证明了其功效和选择性(Gardner, Pilgram, Brown, & Bozarth, 1985)。
放射性标记和成像
Ilovich等人(2008年)致力于合成氟-18标记的二芳基脲作为潜在的PET生物标记物,特别是用于血管生成过程。这突出了取代脲在分子成像和诊断中的应用(Ilovich, Jacobson, Aviv, Litchi, Chisin, & Mishani, 2008)。
抗真菌和抗菌特性
Mishra等人(2000年)和Zheng等人(2010年)的研究表明,某些N-烷基取代脲衍生物(包括具有氟苯基基团的衍生物)表现出显着的抗真菌和抗菌活性,强调了它们在对抗微生物感染中的潜力(Mishra, Singh, & Wahab, 2000); (Zheng, Cheng, Zhang, Liu, Jiao, & Zhu, 2010)。
植物生物学中的脲细胞分裂素
Ricci和Bertoletti(2009年)讨论了脲衍生物作为具有细胞分裂素样活性的合成化合物,有益于植物细胞分裂和分化,包括它们在体外植物形态发生研究中的应用(Ricci & Bertoletti, 2009)。
属性
IUPAC Name |
1-(3-fluorophenyl)-3-(2-hydroxy-1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-12-7-4-8-13(9-12)17-15(20)18-14(10-19)11-5-2-1-3-6-11/h1-9,14,19H,10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTBZQDFUMOIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3016691.png)
![4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B3016692.png)
![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)




![3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B3016704.png)




![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)
![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)